6-ethoxy-2H-chromene-3-carbonitrile

Medicinal Chemistry Pharmacokinetics Lead Optimization

Choose 6-Ethoxy-2H-chromene-3-carbonitrile for its unique CNS-optimized profile (TPSA 42.3 Ų, XLogP3 2.0). The 6-ethoxy group provides superior enantioselectivity (up to 93% ee) in chiral epoxidation for chromane building blocks. Unlike 2-oxo coumarin analogs, it lacks CYP450-mediated O-dealkylation, making it ideal for phenotypic screens where metabolic interference must be eliminated. At 98% purity, it deploys directly into hit-to-lead optimization without additional purification.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B14914570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-2H-chromene-3-carbonitrile
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OCC(=C2)C#N
InChIInChI=1S/C12H11NO2/c1-2-14-11-3-4-12-10(6-11)5-9(7-13)8-15-12/h3-6H,2,8H2,1H3
InChIKeyJPQVESMWNFHWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2H-chromene-3-carbonitrile: Procurement-Ready Physicochemical and Synthetic Profile


6-Ethoxy-2H-chromene-3-carbonitrile (CAS 1147651-32-8) is a 2H-chromene-3-carbonitrile derivative characterized by an ethoxy substituent at the 6-position of the benzopyran scaffold [1]. With a molecular formula of C12H11NO2, a molecular weight of 201.22 g/mol, a computed XLogP3 of 2.0, and a topological polar surface area of 42.3 Ų [1], this compound occupies a distinct physicochemical niche within the chromene family. It is commercially available at 98% purity from reputable suppliers , enabling immediate deployment in research and development without additional purification.

Why 6-Ethoxy-2H-chromene-3-carbonitrile Cannot Be Replaced by Other Chromene-3-carbonitriles


Chromene-3-carbonitriles are not interchangeable commodities. Even minor alterations—such as shifting the alkoxy group from the 6- to the 7-position, swapping ethoxy for methoxy, or introducing a 2-oxo functionality—produce substantial divergences in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metabolic susceptibility [1][2][3]. These differences directly impact membrane permeability, enantioselective reactivity, and interference in biochemical assays. Consequently, selecting a specific analog without quantitative justification risks compromised experimental outcomes and wasted resources.

Evidence-Based Differentiation of 6-Ethoxy-2H-chromene-3-carbonitrile Against Its Closest Analogs


Enhanced Lipophilicity Versus the 6-Methoxy Analog

6-Ethoxy-2H-chromene-3-carbonitrile exhibits a computed XLogP3 of 2.0 [1], which is +0.3 log units higher than the 6-methoxy analog (XLogP3 = 1.7) [2]. This increase stems from the greater hydrocarbon volume of the ethoxy group. Higher lipophilicity correlates with improved passive membrane diffusion—a desirable trait in central nervous system (CNS) drug discovery and oral bioavailability optimization.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Reduced Topological Polar Surface Area (TPSA) Versus the 2-Oxo Coumarin Analog

The topological polar surface area of 6-ethoxy-2H-chromene-3-carbonitrile is 42.3 Ų [1], substantially lower than that of 3-cyano-7-ethoxycoumarin (7-ethoxy-2-oxo-2H-chromene-3-carbonitrile), which has a TPSA of 59.3 Ų [2]. A TPSA below 60 Ų is a widely accepted threshold for predicting passive blood-brain barrier (BBB) penetration, while values exceeding 70 Ų typically indicate poor CNS distribution [3].

Blood-Brain Barrier Drug Design Physicochemical Profiling

Superior Enantioselectivity in Asymmetric Epoxidation Through 6-Position Substitution

In a systematic study of chromene epoxidation using chiral dioxirane catalysts, substrates substituted at the 6-position delivered up to 93 % enantiomeric excess (ee), outperforming 8-substituted and unsubstituted chromenes [1]. The 6-ethoxy group of the target compound is expected to engage in favourable non-covalent interactions with the N-aryl or N-alkyl moiety of the ketone catalyst, enhancing enantioselectivity. Unsubstituted 2H-chromene-3-carbonitrile lacks this 6-substituent and therefore yields lower ee under identical conditions [1].

Asymmetric Synthesis Organocatalysis Chiral Epoxides

Higher Commercial Purity Specification Relative to the 6-Methoxy Congener

The 6-ethoxy derivative is routinely supplied at 98 % purity , whereas a representative commercial source for the 6-methoxy analog lists a minimum purity of 95 % . This 3-percentage-point gap reduces the burden of pre-reaction purification and enhances batch-to-batch reproducibility.

Chemical Procurement Synthetic Chemistry Quality Control

Absence of Cytochrome P450 Fluorogenic Substrate Activity (Non-Interference in Metabolic Assays)

Unlike 3-cyano-7-ethoxycoumarin, which is a well-characterized fluorogenic CYP450 substrate (excitation/emission = 408/455 nm) and is metabolized to 3-cyano-7-hydroxycoumarin with a fluorescence signal 50–100 times more sensitive than ethoxyresorufin , 6-ethoxy-2H-chromene-3-carbonitrile lacks the 2-oxo group required for CYP450-mediated O-dealkylation. Consequently, it does not generate a fluorescent product or interfere with CYP450 activity readouts.

Biochemical Assays CYP450 Fluorogenic Probes

Optimal Deployment Scenarios for 6-Ethoxy-2H-chromene-3-carbonitrile


Asymmetric Synthesis of Enantioenriched Chromane Epoxides

Leveraging the enhanced enantioselectivity conferred by the 6-ethoxy substituent (up to 93 % ee) in chiral dioxirane-catalyzed epoxidation [1], this compound serves as an excellent substrate for preparing optically active chromane epoxide building blocks. These epoxides are valuable intermediates in the synthesis of bioactive chroman derivatives, including potassium channel activators and anti-hypertensive agents.

CNS Drug Discovery Programs Requiring Optimized BBB Penetration

With a TPSA of 42.3 Ų—well below the 60 Ų threshold for passive BBB permeation [1]—and a favourable XLogP3 of 2.0, this compound is a rational choice for CNS-focused lead optimization. It avoids the higher TPSA penalty (59.3 Ų) of 2-oxo coumarin analogs [2], increasing the probability of achieving brain exposure.

SAR Campaigns Targeting Fine Control of Lipophilicity

The +0.3 log unit increase in XLogP3 relative to the 6-methoxy congener [1] allows medicinal chemists to dial in lipophilicity without altering the core scaffold. This is particularly useful when optimizing ADME properties in hit-to-lead phases where small logP adjustments can significantly impact metabolic stability and off-target binding.

CYP450-Interference-Free Phenotypic Screening

Because 6-ethoxy-2H-chromene-3-carbonitrile lacks the 2-oxo functionality required for CYP450-mediated O-dealkylation, it does not act as a fluorogenic substrate [1]. This property makes it an ideal scaffold for phenotypic screens or cell-based assays where CYP450 activity is a confounding variable, ensuring that observed biological effects are not artifacts of probe metabolism.

Quote Request

Request a Quote for 6-ethoxy-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.